molecular formula C21H16N2O4 B13394105 (S)-2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid

(S)-2-((1,4-Dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B13394105
M. Wt: 360.4 g/mol
InChI Key: DZZUYZXINNHEGM-UHFFFAOYSA-N
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Description

1,4-Naphthoquinon-2-yl-L-tryptophan, commonly referred to as NQTrp, is a hybrid molecule that combines the structural features of quinone and tryptophan moieties. This compound has garnered significant attention due to its potent inhibitory effects on amyloid aggregation, making it a promising candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

The synthesis of 1,4-naphthoquinon-2-yl-L-tryptophan involves the coupling of naphthoquinone and L-tryptophan. The reaction typically requires specific conditions to ensure the successful formation of the hybrid molecule. The synthetic route involves the following steps :

    Starting Materials: Naphthoquinone and L-tryptophan.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature and pH conditions.

    Coupling Reaction: The naphthoquinone moiety is coupled with the L-tryptophan through a series of chemical reactions, including nucleophilic substitution and condensation reactions.

    Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.

Chemical Reactions Analysis

1,4-Naphthoquinon-2-yl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some of the common reactions and conditions are:

    Oxidation: The quinone moiety can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of different oxidation states.

    Reduction: The compound can be reduced using reducing agents, resulting in the formation of hydroquinone derivatives.

    Substitution: The naphthoquinone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Scientific Research Applications

1,4-Naphthoquinon-2-yl-L-tryptophan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: The compound is used as a model molecule for studying the interactions between quinone and tryptophan moieties, providing insights into the design of hybrid molecules with specific properties.

    Biology: NQTrp is employed in biological studies to investigate its effects on amyloid aggregation and its potential as an inhibitor of protein misfolding diseases.

    Medicine: The compound has shown promise as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease, by inhibiting amyloid aggregation and reducing neurotoxicity.

    Industry: NQTrp is used in the development of novel materials and compounds with specific properties, such as antioxidant and anticancer activities.

Mechanism of Action

The mechanism of action of 1,4-naphthoquinon-2-yl-L-tryptophan involves its interaction with amyloidogenic proteins and peptides . The compound exerts its effects through the following mechanisms:

    Hydrogen Bonding: NQTrp forms hydrogen bonds with key residues in the amyloidogenic proteins, stabilizing their structure and preventing aggregation.

    Hydrophobic Interactions: The compound engages in hydrophobic interactions, such as π-π stacking, with aromatic residues in the proteins, further inhibiting aggregation.

    Disassembly of Aggregates: NQTrp can disassemble pre-formed amyloid fibrils, reducing the overall amyloid load and mitigating neurotoxicity.

Comparison with Similar Compounds

1,4-Naphthoquinon-2-yl-L-tryptophan is unique in its combination of quinone and tryptophan moieties, which confer specific properties and interactions . Similar compounds include:

    Benzoquinones: These compounds exhibit similar quinone moieties but lack the tryptophan component, resulting in different biological activities.

    Anthraquinones: These compounds have a similar quinone structure but differ in their overall molecular framework and interactions.

    Phenanthraquinones: These compounds share the quinone moiety but have distinct structural features and biological properties.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C21H16N2O4/c24-19-10-17(20(25)15-7-2-1-6-14(15)19)23-18(21(26)27)9-12-11-22-16-8-4-3-5-13(12)16/h1-8,10-11,18,22-23H,9H2,(H,26,27)

InChI Key

DZZUYZXINNHEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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